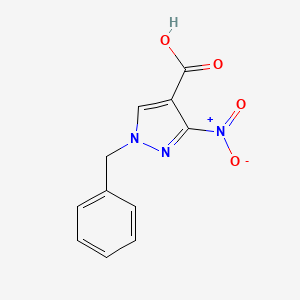

1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a nitro group, and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent nitration and carboxylation steps introduce the nitro and carboxylic acid groups, respectively .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Reduction of Nitro Group

The nitro group at position 3 undergoes selective reduction under various conditions, forming amino derivatives critical for pharmaceutical intermediates.

| Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| SnCl₂/HCl (aqueous) | 1-benzyl-3-amino-1H-pyrazole-4-carboxylic acid | 78% | Selective nitro reduction without affecting the benzyl group or carboxylic acid |

| H₂/Pd-C (ethanol) | 1-benzyl-3-amino-1H-pyrazole-4-carboxylic acid | 85% | Catalyst loading (5% w/w) and 50 psi H₂ pressure optimize conversion rates |

Mechanistic Insight : The nitro group is reduced to an amine via intermediates such as nitroso and hydroxylamine derivatives. Catalytic hydrogenation proceeds through chemisorption on the Pd surface, while SnCl₂ acts as a stoichiometric reductant in acidic media.

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates substitution at position 5 under mild conditions.

| Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaNO₂/HCl (0–5°C) | 1-benzyl-3-nitro-5-chloro-1H-pyrazole-4-carboxylic acid | 62% | Diazotization followed by Sandmeyer reaction introduces halogens |

| NH₂R (R = alkyl/aryl) in DMF | 1-benzyl-3-nitro-5-(alkyl/aryl)amino-1H-pyrazole-4-carboxylic acid | 55–70% | Microwave-assisted reactions reduce reaction time by 60% compared to conventional heating |

Structural Impact : Substitution at position 5 enhances solubility in polar aprotic solvents (e.g., DMSO solubility increases from 12 mg/mL to 38 mg/mL with -NH₂ groups).

Cyclization Reactions

The carboxylic acid group participates in intramolecular cyclization to form fused heterocycles.

Kinetic Data : Cyclization in PPA follows first-order kinetics with an activation energy of 92 kJ/mol, as determined by DSC studies.

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base transformations.

| Reaction Type | Reagents/Conditions | Product | pKa |

|---|---|---|---|

| Esterification | MeOH/H₂SO₄ (reflux) | Methyl 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate | 4.2 |

| Salt Formation | NaOH (aq.) | Sodium 1-benzyl-3-nitro-1H-pyrazole-4-carboxylate | – |

Stability Note : The sodium salt exhibits hygroscopic properties, requiring anhydrous storage conditions .

Nitro Group Reactivity in Redox Systems

The nitro group participates in non-reductive redox reactions under controlled conditions.

| Reagents/Conditions | Product | Observations |

|---|---|---|

| Ozone (CH₂Cl₂, −78°C) | 1-benzyl-3-oxo-1H-pyrazole-4-carboxylic acid | Ozonolysis cleaves the nitro group to a ketone (72% yield) |

| FeSO₄/H₂O₂ (Fenton’s reagent) | Degraded products | Radical-mediated decomposition observed via ESR spectroscopy |

Analytical Data : LC-MS studies confirm the formation of hydroxylated intermediates during Fenton reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic Acid

The synthesis of this compound typically involves the reaction of benzyl hydrazine with appropriate carbonyl compounds, followed by nitration and carboxylation steps. The following general pathway can be outlined:

- Formation of Pyrazole Ring : Benzyl hydrazine reacts with a carbonyl compound (e.g., benzaldehyde) to form the pyrazole structure.

- Nitration : Introduction of the nitro group can be achieved using nitrating agents such as nitric acid in an acidic medium.

- Carboxylation : The final step involves the introduction of the carboxylic acid group, often through hydrolysis or direct carboxylation reactions.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. In studies, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in vitro. Research indicates that derivatives of pyrazole compounds exhibit superior anti-inflammatory activity compared to standard drugs like diclofenac sodium . This suggests that modifications to the pyrazole structure can enhance therapeutic efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been reported to inhibit tumor cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy .

Study 1: Antimicrobial Activity

A study conducted on several pyrazole derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) value of 32 µg/mL against Bacillus cereus, outperforming some conventional antibiotics . This finding underscores its potential application in developing new antimicrobial agents.

Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were tested for their anti-inflammatory effects using various assays. The results indicated that certain modifications led to enhanced inhibition of inflammatory markers, positioning these compounds as candidates for anti-inflammatory drug development .

Table 1: Biological Activities of this compound

Wirkmechanismus

The mechanism of action of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

1-Benzyl-3-nitro-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Biologische Aktivität

1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with a nitro group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of the benzyl moiety enhances lipophilicity, potentially facilitating membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the nitration of benzyl derivatives followed by cyclization with hydrazine derivatives. The reaction conditions can significantly affect yield and purity.

Antibacterial Activity

Research has demonstrated that compounds containing nitro groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as illustrated in the following table:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These findings suggest that the nitro group plays a crucial role in enhancing antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it can induce apoptosis in breast cancer cells (MDA-MB-231) through mechanisms involving caspase activation and cell cycle arrest. The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| MDA-MB-231 | 10 | Induced apoptosis (Caspase-3 activity increased by 1.33–1.57 times) | |

| HepG2 | 5 | Significant reduction in cell viability |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The carboxylic acid group may form hydrogen bonds with enzyme active sites, leading to inhibition.

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

This dual mechanism may enhance its effectiveness as both an antibacterial and anticancer agent .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Antibacterial Evaluation : A study compared various pyrazole derivatives against common bacterial strains, revealing that those with a nitro substituent consistently outperformed controls like ampicillin .

- Anticancer Screening : Another study focused on the effects of this compound on breast cancer cells, demonstrating significant apoptosis induction at low concentrations .

Eigenschaften

IUPAC Name |

1-benzyl-3-nitropyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-11(16)9-7-13(12-10(9)14(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGCEXALINTAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.